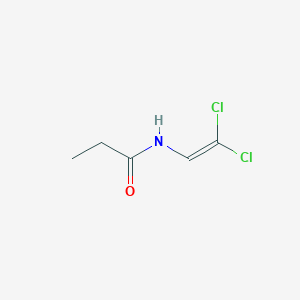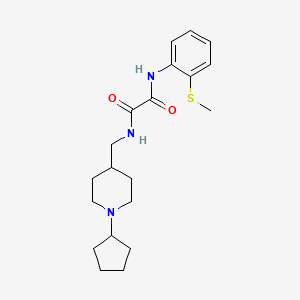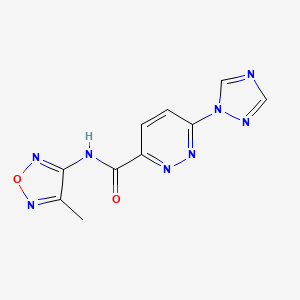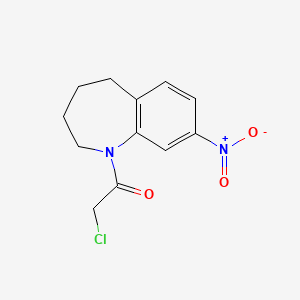
N-(2,2-dichloroethenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,2-dichloroethenyl)propanamide” is an organic compound with the molecular formula C5H7Cl2NO . It has a molecular weight of 168.02 . The compound is used for research purposes .
Molecular Structure Analysis
“N-(2,2-dichloroethenyl)propanamide” has a molecular structure represented by the formula C5H7Cl2NO . The exact mass is 166.9904692 .Physical And Chemical Properties Analysis
“N-(2,2-dichloroethenyl)propanamide” has a molecular weight of 168.02 . The compound has a complexity of 129, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . The topological polar surface area is 29.1 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
N-(2,2-Dichloroethenyl)propanamide is often used in pharmaceutical research as a reference standard for testing and validation purposes . Its unique chemical structure makes it a valuable compound for studying the interactions and stability of various pharmaceutical formulations. Researchers utilize it to ensure the accuracy and reliability of their experimental results, particularly in the development of new drugs and therapeutic agents.
Chemical Synthesis
In the field of chemical synthesis, N-(2,2-dichloroethenyl)propanamide serves as a key intermediate . Its reactivity and stability allow it to be used in the synthesis of more complex organic compounds. This application is crucial for the development of new materials and chemicals, as it provides a reliable building block for various synthetic pathways.
Environmental Chemistry
N-(2,2-Dichloroethenyl)propanamide is also studied in environmental chemistry for its potential impact on ecosystems . Researchers investigate its degradation pathways, persistence in the environment, and potential toxicity to aquatic and terrestrial organisms. Understanding these factors is essential for assessing the environmental risks associated with its use and for developing strategies to mitigate any adverse effects.
Analytical Chemistry
In analytical chemistry, N-(2,2-dichloroethenyl)propanamide is used as a standard for calibration in various analytical techniques . Methods such as NMR, HPLC, LC-MS, and UPLC rely on this compound to ensure the accuracy and precision of measurements. Its well-defined properties make it an ideal candidate for these applications, helping to maintain the integrity of analytical data.
Toxicology Studies
Toxicologists use N-(2,2-dichloroethenyl)propanamide to study its effects on biological systems . These studies are crucial for understanding the potential health risks associated with exposure to this compound. By examining its toxicity, researchers can develop safety guidelines and regulatory standards to protect human health and the environment.
Material Science
In material science, N-(2,2-dichloroethenyl)propanamide is explored for its potential use in the development of new materials . Its unique chemical properties can be leveraged to create polymers and other advanced materials with desirable characteristics. This research is essential for advancing technology in fields such as electronics, coatings, and nanotechnology.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,2-dichloroethenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2NO/c1-2-5(9)8-3-4(6)7/h3H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFZXNSINBITNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dichloroethenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B2478792.png)
![1-(2-Chlorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2478794.png)
![Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate](/img/structure/B2478796.png)
![1-[(2-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2478798.png)
![7-ethoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2478800.png)

![N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine](/img/structure/B2478803.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2478807.png)

![1-[1-[2-(Azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-methylpiperazin-1-yl)ethane-1,2-dione](/img/structure/B2478812.png)

